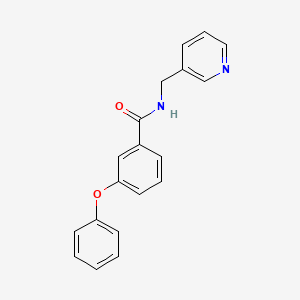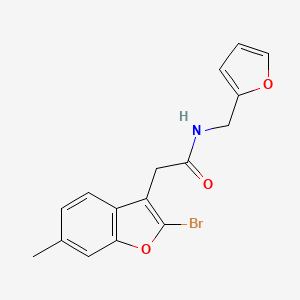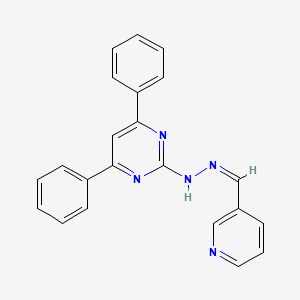
3-phenoxy-N-(pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a chemical compound with the molecular formula C19H16N2O2 It is known for its unique structure, which includes a phenoxy group, a pyridin-3-ylmethyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxy-N-(pyridin-3-ylmethyl)benzamide typically involves the reaction of 3-phenoxybenzoic acid with pyridin-3-ylmethanamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-phenoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
3-phenoxy-N-(pyridin-3-ylmethyl)benzamide has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-phenoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The phenoxy and pyridin-3-ylmethyl groups can interact with enzymes or receptors, modulating their activity. The benzamide moiety may also play a role in binding to proteins or other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-phenoxy-N-(pyridin-2-ylmethyl)benzamide
- 3-phenoxy-N-(pyridin-4-ylmethyl)benzamide
- 3-phenoxy-N-(pyridin-3-ylethyl)benzamide
Uniqueness
3-phenoxy-N-(pyridin-3-ylmethyl)benzamide is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its reactivity and interaction with biological targets. This distinct structure may result in different biological activities and chemical properties compared to its analogs.
Propiedades
IUPAC Name |
3-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(21-14-15-6-5-11-20-13-15)16-7-4-10-18(12-16)23-17-8-2-1-3-9-17/h1-13H,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDOABMLNAFUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5470113.png)
![4-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5470119.png)
![[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-[(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone](/img/structure/B5470122.png)
![methyl {5-bromo-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy}acetate](/img/structure/B5470124.png)
![N-cyclopropyl-1'-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5470131.png)
![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3,5-DIMETHOXYBENZOATE](/img/structure/B5470133.png)
![(E)-4-[N-(1-cyclopropylethyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B5470139.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5470143.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5470149.png)
![2,2-diphenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5470155.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5470178.png)

![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-(3-methylbenzoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5470207.png)
